1-benzyl-3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trimethylsilyl)pyridin-2(1H)-one
Overview
Description
1-benzyl-3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trimethylsilyl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C21H29BClNO3Si and its molecular weight is 417.8 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Studies
- Synthesis and Crystal Structure : Compounds containing similar structural elements, such as boric acid ester intermediates with benzene rings, have been synthesized through a three-step substitution reaction. These compounds are structurally analyzed using techniques like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. The molecular structures are further confirmed through density functional theory (DFT) studies, providing insights into their conformational and physicochemical properties (Huang et al., 2021).
Catalytic and Enantioselective Applications
- Catalytic Enantioselective Reduction : Research demonstrates the use of similar compounds in catalytic enantioselective reductions, an important process in organic synthesis for creating chiral molecules. This involves the use of borane complexes and highlights the utility of these compounds in asymmetric synthesis (Huang, Ortiz-Marciales & Hughes, 2011).
Material Science and Polymer Chemistry
- Synthesis of Aromatic Compounds : The synthesis of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes, a compound with structural similarity, through Pd-catalyzed borylation of arylbromides is significant in material science. This method shows effectiveness in synthesizing compounds with sulfonyl groups, indicating its potential in creating diverse aromatic compounds for material applications (Takagi & Yamakawa, 2013).
Fluorescence and Imaging
- Fluorescent Probes and Imaging : A novel near-infrared fluorescence off-on probe using similar structural elements has been developed. This probe is applied in benzoyl peroxide detection and fluorescence imaging in living cells and zebrafish. It showcases the potential of these compounds in creating sensitive and selective probes for biological and chemical analyses (Tian et al., 2017).
Pharmaceutical Research
- Potential Anti-Inflammatory Agents : Compounds like 1,2,3,6-Tetrahydropyridines, which have structural resemblances, are known for their analgesic and anti-inflammatory activities. Research into the synthesis and characterization of such compounds reveals their potential in pharmaceutical applications, particularly as anti-inflammatory agents (Rao et al., 1995).
Properties
IUPAC Name |
1-benzyl-3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-trimethylsilylpyridin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29BClNO3Si/c1-20(2)21(3,4)27-22(26-20)16-14-24(13-15-11-9-8-10-12-15)19(25)17(23)18(16)28(5,6)7/h8-12,14H,13H2,1-7H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCGYPTGJGGNIBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C(=O)C(=C2[Si](C)(C)C)Cl)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29BClNO3Si | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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